molecular formula C4H9Br2N B3022162 Bis(2-bromoethyl)amine CAS No. 3890-99-1

Bis(2-bromoethyl)amine

Cat. No.: B3022162
CAS No.: 3890-99-1
M. Wt: 230.93 g/mol
InChI Key: GVLQQPDTOWRBRC-UHFFFAOYSA-N
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Description

Bis(2-bromoethyl)amine is a useful research compound. Its molecular formula is C4H9Br2N and its molecular weight is 230.93 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Functionalized Heterocycles :

    • Bis(2-lithioallyl)amines derived from bis(2-bromoallyl)amines are used in intramolecular carbometallation, yielding dilithiated dihydropyrroles. These intermediates are further reacted with electrophiles to prepare functionalized five-membered heterocycles, including fused and nonfused variants (Fañanás et al., 2001).
  • Synthesis of Silylamides of Magnesium and Calcium :

    • In a process for synthesizing calcium bis[bis(trimethylsilyl)amide], a widely used reagent in stoichiometric and catalytic applications, bis(2-bromoethyl)amine plays a role. The reaction with primary and secondary amines, facilitated by bromoethane, produces calcium bis(amides) (Krieck et al., 2018).
  • Catalysis in Coupling Reactions :

    • This compound derivatives, such as N,N'-Bisoxalamides, enhance the catalytic activity in Cu-catalyzed coupling of aryl bromides with anilines and secondary amines. This method is significant for synthesizing a broad range of (hetero)aryl bromides with various amines (Bhunia et al., 2017).
  • Bromination of Organic Allylic Compounds :

    • N,N′-Dibromo-N,N′-1,2-ethane diyl bis(2,5-dimethyl benzene sulphonyl)amine, a derivative of this compound, serves as an efficient brominating agent for bromination of allylic positions in different organic compounds (Khazaei et al., 2002).
  • Biomedical Applications :

    • Poly(amido-amine)s (PAAs), synthesized from primary or secondary aliphatic amines and bis(acrylamide)s, have significant biomedical applications. This compound derivatives contribute to the synthesis of these polymers, which are useful in heavy-metal-ion complexing, heparin neutralisation, and as biocompatible and biodegradable polymers for drug delivery (Ferruti et al., 2002).
  • Amination Reactions :

    • In the field of organic synthesis, this compound derivatives are used in amination reactions of aryl halides with nitrogen-containing reagents, mediated by palladium/imidazolium salt systems (Grasa et al., 2001).
  • Polymerization Processes :

    • This compound and its derivatives are involved in the polymerization of dental and orthopedic dimethacrylate monomers. They act as co-initiators in the free radical polymerization process (Sideridou et al., 2006).

Safety and Hazards

“Bis(2-bromoethyl)amine” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and is harmful if inhaled . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

Bis(2-bromoethyl)amine is a type of nitrogen mustard, which is a class of alkylating agents used in cancer treatment . The primary targets of this compound are DNA molecules within cells . By interacting with DNA, it can disrupt the cell’s ability to divide and replicate, which is particularly effective against rapidly dividing cells such as cancer cells .

Mode of Action

This compound works by forming covalent bonds with DNA, resulting in DNA cross-links . These cross-links prevent the DNA from being correctly copied during cell division, leading to cell death . This compound can react with an acyl chloride to form an amide, which can then be reduced to form a variety of nitrogen mustards .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve DNA synthesis and repair . The DNA cross-links induced by this compound can block replication and transcription processes, disrupting the cell cycle and leading to cell death . It can also induce a cellular response to DNA damage, which can result in apoptosis if the damage is too severe to be repaired .

Pharmacokinetics

As an alkylating agent, it is likely to be rapidly distributed throughout the body following administration, with the potential to affect both cancerous and healthy cells .

Result of Action

The primary result of this compound’s action is the induction of cell death in rapidly dividing cells . This is achieved through the formation of DNA cross-links that block replication and transcription, disrupting the cell cycle . This can lead to the shrinkage of tumors and a reduction in cancer symptoms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, individual patient factors such as overall health, age, and genetic makeup can also influence how well the drug works and how it is tolerated .

Properties

IUPAC Name

2-bromo-N-(2-bromoethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br2N/c5-1-3-7-4-2-6/h7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLQQPDTOWRBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)NCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43204-63-3
Record name Bis(2-bromoethyl)ammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043204633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-bromoethyl)ammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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